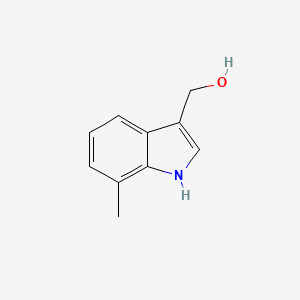

(7-Methyl-1H-indol-3-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

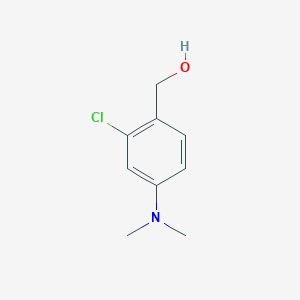

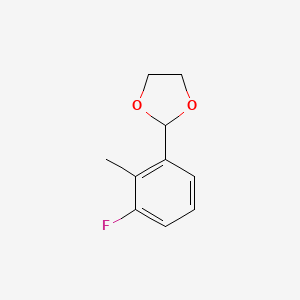

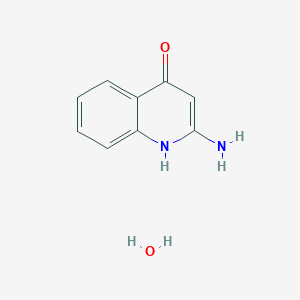

“(7-Methyl-1H-indol-3-yl)methanol” is a chemical compound with the molecular formula C10H11NO . It is a derivative of indole, which is a heterocyclic aromatic organic compound. Indoles are prominent in natural and non-natural products of biological and pharmaceutical importance .

Synthesis Analysis

The synthesis of compounds similar to “(7-Methyl-1H-indol-3-yl)methanol” has been reported in the literature . For instance, a general approach for the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione was performed . These compounds are used as efficient precursors for the synthesis of some new compounds bearing five- and/or six-membered heterocyclic moieties .Molecular Structure Analysis

The molecular structure of “(7-Methyl-1H-indol-3-yl)methanol” is based on the indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The 7-methyl group and the 3-methanol group are attached to this indole core .Chemical Reactions Analysis

Indole derivatives, such as “(7-Methyl-1H-indol-3-yl)methanol”, can participate in various chemical reactions. For example, a study reported the synthesis of new heterocyclic scaffolds-based indole moiety as possible antimicrobial agents . In this study, the indole derivatives were found to interact with the active site region of the target enzymes through hydrogen bonds and pi-stacked interactions .Physical And Chemical Properties Analysis

“(7-Methyl-1H-indol-3-yl)methanol” is a solid compound . It has a molecular weight of 161.2 . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Aplicaciones Científicas De Investigación

1. Tubulin Polymerization Inhibition for Cancer Treatment The compound has been evaluated for its potential as a tubulin polymerization inhibitor, which is a promising approach for cancer therapy. Studies have shown that certain derivatives can induce cell apoptosis, arrest cells in the G2/M phase, and inhibit tubulin polymerization, similar to colchicine .

Broad Spectrum Biological Activities

Indole derivatives, including the one you’re interested in, are associated with a wide range of biological activities. They have been found to possess anti-fungal, insecticidal, anticonvulsant, analgesic, anti-inflammatory, anti-tuberculosis, and anti-tumor properties .

Multicomponent Synthesis and Cytotoxic Evaluation

The compound has been part of multicomponent reactions (MCRs) that are performed to synthesize novel derivatives with potential cytotoxic effects against various cancer cell lines .

Treatment of Various Disorders

Indole derivatives are increasingly being studied for their application in treating cancer cells, microbes, and different types of disorders in the human body due to their biologically vital properties .

Pharmacological Activity

Derivatives of indole are of significant interest because of their diverse biological and clinical applications. They have important pharmacological activities that are being summarized and studied for further development .

Synthesis of Amino Acids

The compound has been used in one-pot synthesis reactions to create amino acids like indol-3-yl-glycine. These reactions are efficient and can be performed in water at ambient temperatures, yielding almost quantitative results .

Mecanismo De Acción

Target of Action

Indole derivatives, which include (7-methyl-1h-indol-3-yl)methanol, are known to bind with high affinity to multiple receptors . These receptors could be potential targets for this compound.

Mode of Action

Indole derivatives have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . The compound could potentially affect pathways related to the biological activities mentioned above.

Pharmacokinetics

The pharmacokinetic properties of indole derivatives can vary widely depending on their chemical structure . These properties would significantly impact the bioavailability of the compound.

Result of Action

One study revealed that a related compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin . These effects could potentially be similar for (7-Methyl-1H-indol-3-yl)methanol.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (7-Methyl-1H-indol-3-yl)methanol. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .

Safety and Hazards

Direcciones Futuras

The future directions for the research and development of “(7-Methyl-1H-indol-3-yl)methanol” and its derivatives could involve their potential applications in the pharmaceutical industry. For example, one study suggested that a certain compound is a potential agent for the further development of tubulin polymerization inhibitors . Another study highlighted the utility of a rapid, cheap, and concise one-pot, three-component sequence for the synthesis of 1,2,3-trisubstituted indoles .

Propiedades

IUPAC Name |

(7-methyl-1H-indol-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-3-2-4-9-8(6-12)5-11-10(7)9/h2-5,11-12H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMXJDKDRSWZQEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7-Methyl-1H-indol-3-YL)methanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Aminospiro[2.3]hexane-5-carboxylic acid](/img/structure/B6329107.png)